molecular formula C8H6BrO2- B8456191 2-(2-Bromophenyl)acetate

2-(2-Bromophenyl)acetate

Cat. No. B8456191
M. Wt: 214.04 g/mol
InChI Key: DWXSYDKEWORWBT-UHFFFAOYSA-M
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Patent
US08921359B2

Procedure details

2-(2-Bromophenyl)acetate (10 g, 43.7 mmol) and 4-chlorophenol (5.61 g, 43.7 mmol) were dissolved in dioxane (150 mL) whiling warming to 50. To the resulting solution were added, under stirring in an inert nitrogen atmosphere, cesium carbonate (28.35 g, 87.4 mmol) and copper (I) chloride (1.73 g, 17.48 mmol). Finally N,N-dimethylglycine (0.9 g, 8.74 mmol) was added to the green suspension. The mixture was heated at 110 for 2 days while stirring. The mixture was filtrated over dicalite, which was washed with dioxane (20 mL). The dioxane was removed in vacuum to leave brownish oil. EtOAc was added to the oil and the pH of the resulting mixture was adjusted to 1 by addition of 1 M HCl. The organic phase was washed with saturated brine, dried over Na2SO4 and concentrated under vacuum to yield the crude product, which was purified by column chromatography to give 2-(2-(4-chlorophenoxy)phenyl)acetic acid (8 g, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
28.35 g
Type
reactant
Reaction Step Two
Name
copper (I) chloride
Quantity
1.73 g
Type
catalyst
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O-:11])=[O:10].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C)CC(O)=O.Cl>O1CCOCC1.[Cu]Cl.CCOC(C)=O>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:8][C:9]([OH:11])=[O:10])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)[O-]
Name
Quantity
5.61 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
cesium carbonate
Quantity
28.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper (I) chloride
Quantity
1.73 g
Type
catalyst
Smiles
[Cu]Cl
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
CN(CC(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warming to 50
ADDITION
Type
ADDITION
Details
To the resulting solution were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 110 for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated over dicalite, which
WASH
Type
WASH
Details
was washed with dioxane (20 mL)
CUSTOM
Type
CUSTOM
Details
The dioxane was removed in vacuum
CUSTOM
Type
CUSTOM
Details
to leave brownish oil
WASH
Type
WASH
Details
The organic phase was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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